molecular formula C16H14O4 B14619092 3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one CAS No. 58702-36-6

3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one

Katalognummer: B14619092
CAS-Nummer: 58702-36-6
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: XYEDJZKEIYQEGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one is an organic compound that features a furan ring, an oxirane (epoxide) group, and a phenyl group connected through a propenone linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Oxirane Group: The oxirane group is introduced via epoxidation of an alkene using peracids such as m-chloroperbenzoic acid (m-CPBA).

    Coupling with the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the furan ring is acylated with a phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the propenone linkage can be reduced to form alcohols.

    Substitution: The oxirane group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane group under mild conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one involves its interaction with various molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The furan ring and phenyl group may also contribute to the compound’s overall biological activity through interactions with specific receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Furan-2-yl)-3-(2-methoxy-phenyl)-propylamine: Similar structure but with an amine group instead of the propenone linkage.

    Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Contains oxirane groups and phenyl rings but lacks the furan ring.

    (S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Contains an oxirane group and a chromenone structure.

Uniqueness

3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one is unique due to its combination of a furan ring, an oxirane group, and a phenyl group connected through a propenone linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

CAS-Nummer

58702-36-6

Molekularformel

C16H14O4

Molekulargewicht

270.28 g/mol

IUPAC-Name

3-(furan-2-yl)-1-[2-(oxiran-2-ylmethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C16H14O4/c17-15(8-7-12-4-3-9-18-12)14-5-1-2-6-16(14)20-11-13-10-19-13/h1-9,13H,10-11H2

InChI-Schlüssel

XYEDJZKEIYQEGF-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC2=CC=CC=C2C(=O)C=CC3=CC=CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.